3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one
Description
Properties
CAS No. |
805314-79-8 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,3a-dihydrocyclopenta[a]naphthalen-4-one |
InChI |
InChI=1S/C13H10O/c14-13-8-9-4-1-2-5-10(9)11-6-3-7-12(11)13/h1-6,8,12H,7H2 |
InChI Key |
PFQFIUPPQHSTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC3=CC(=O)C21 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The substrate 2,3-dihydrospiro[cyclopenta[a]naphthalene-1,1'-cyclopentan]-2'-one (3a) was synthesized via Rh-catalyzed cyclization of a propargyl ether derivative. The reaction employed [Rh(cod)Cl]₂ (8 mol%) in toluene at 60°C for 18 hours, yielding 63% of the target compound after column chromatography. Key to success was the strategic placement of the alkynyl moiety, which directed regioselective cyclization to form the fused cyclopentane ring.
Table 1: Conditions for Rh-Catalyzed Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [Rh(cod)Cl]₂ | Toluene | 60 | 18 | 63 |
Mechanistic Insights
The mechanism proceeds through oxidative cyclization of the alkyne and adjacent C–H bond, forming a rhodacycle intermediate. Subsequent reductive elimination yields the bicyclic product while regenerating the catalyst. This method is advantageous for its tolerance of electron-donating and withdrawing substituents on the naphthalene core.
Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts alkylation offers a classical approach to access the cyclopenta-fused naphthalenone scaffold. This method leverages aromatic electrophilic substitution to form the central ring.
Synthesis via Aldehyde Cyclization
A pivotal study demonstrated the cyclization of aldehyde 7 (derived from 2-methyl-1,3-cyclopentanedione) using acidic conditions. Treatment with OsO₄ and NaIO₄ yielded aldehyde 7 , which underwent intramolecular Friedel-Crafts cyclization in the presence of BF₃·Et₂O to afford tricyclic intermediate 8 in 70% yield. Subsequent oxidation with PCC yielded ketone 9b , a structural analog of the target compound.
Table 2: Friedel-Crafts Cyclization Parameters
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Aldehyde 7 | BF₃·Et₂O | RT, 12 h | Tricycle 8 | 70 |
Regioselectivity and Limitations
The reaction’s regioselectivity is attributed to coordination of the Lewis acid to the aldehyde oxygen, directing electrophilic attack to the ortho position of the phenolic hydroxyl group. However, this method requires prefunctionalized substrates and may struggle with sterically hindered systems.
Diels-Alder Reaction with Subsequent Aromatization
The Diels-Alder (DA) reaction between dienes and quinones, followed by retro-DA aromatization, provides an alternative route to cyclopenta-fused naphthalenones.
Quinone-Diene Cycloaddition
Heating 1,3-cyclohexadiene with naphthoquinone 1 at 170°C in a sealed tube initiated a [4+2] cycloaddition, followed by retro-DA elimination of ethylene to yield 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. Although the product differs by a ketone group, this method highlights the feasibility of DA chemistry for constructing the bicyclic framework.
Table 3: Diels-Alder Reaction Conditions
| Diene | Dienophile | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | Quinone 1 | 170 | 12 | 86 |
Post-Cyclization Modifications
Hydrogenation of the dione product over Pd/C selectively reduces the exocyclic double bond, yielding a saturated ketone. For example, hydrogenation of 9h (a dione derivative) produced 9c in 85% yield, demonstrating the adaptability of DA-derived intermediates.
Functionalization of Preformed Cyclopenta-Naphthalene Derivatives
Late-stage functionalization of bicyclic intermediates offers a modular approach to this compound.
Oxidative Ring Contraction
Treatment of naphthoquinone derivatives with OsO₄ and NMO induced anti-dihydroxylation of double bonds, enabling ring contraction to form cyclopenta-fused systems. For instance, diene 10 underwent dihydroxylation to yield diol 9a , which was oxidized to the corresponding ketone.
Comparative Analysis of Methodologies
Table 4: Key Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Rh-Catalyzed Cyclization | High regioselectivity; mild conditions | Requires specialized catalysts |
| Friedel-Crafts | Scalable; uses inexpensive reagents | Limited substrate scope |
| Diels-Alder | Atom-economical; versatile | High temperatures; post-modification needed |
| Late-Stage Functionalization | Modular; rapid diversification | Low yields in multi-step sequences |
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents and alkylating agents.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs showed selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, a related compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 15 µM .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
1.3 HIV Inhibition
A notable application of this compound derivatives is their potential as HIV transcription inhibitors. Structural optimization studies have identified analogues that bind effectively to the RVxF-accommodating site of protein phosphatase-1 (PP1), which is crucial for HIV replication. These findings suggest that this compound could lead to novel therapeutic strategies against HIV .
Materials Science
2.1 Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to function as a push-pull chromophore has been explored in the design of efficient light-harvesting materials. Studies have shown that incorporating this compound into OPV devices enhances their efficiency due to improved charge transport properties .
2.2 Polymer Chemistry
In polymer chemistry, the compound serves as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials with specific performance characteristics .
Data Summary and Case Studies
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization, hydrogen shifts, ring closures, and termination via atomic hydrogen elimination accompanied by aromatization. These steps are crucial for the formation of the compound and its derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Physicochemical and Reactivity Comparisons
Electron-Donating Substituents (e.g., Methoxy Groups): The introduction of methoxy groups (e.g., in the 8-methoxy derivative ) increases electron density at the aromatic ring, enhancing resonance stabilization of the ketone. Methoxy groups also improve solubility in polar solvents (e.g., logP reduction by ~0.5 units per OCH₃ group) .
Steric Effects (Methyl and Cyclopropane Substituents):
- Methyl groups at positions 4,4,7 (as in the dimethoxy-trimethyl derivative ) introduce steric hindrance, slowing down ring-opening reactions but stabilizing the cyclopentane conformation.
- Cyclopropane ring fusion (e.g., in the cyclopropa[b] derivative ) creates angular strain, increasing susceptibility to ring-expansion reactions under acidic conditions.
Extended Conjugation (Acetylated Derivatives): The acetylated dicyclopenta-naphthalenone derivative exhibits extended conjugation, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~280 nm vs. ~260 nm for the parent compound).
Biological Activity
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a polycyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods may vary, common approaches include cyclization reactions and modifications of precursor compounds. For example, derivatives related to this compound have been synthesized via intramolecular Friedel-Crafts reactions, demonstrating the versatility of cyclopentanoid structures in medicinal chemistry .
Antitumor Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antitumor properties. Naphthoquinones, structurally related to this compound, have shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and interference with cellular redox states . The electrophilic nature of these compounds allows them to form covalent bonds with cellular macromolecules, leading to cytotoxic effects.
Antimicrobial Properties
Compounds within the naphthalene family have also demonstrated antimicrobial activity against a variety of pathogens. For instance, studies have reported that certain naphthoquinone derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
In neurobiology, related compounds have been investigated for their neuroprotective properties. For example, certain derivatives have been shown to promote neurite outgrowth in PC-12 cells and inhibit nitric oxide production in activated microglial cells, suggesting potential applications in neurodegenerative diseases . The ability to modulate neuroinflammatory responses is crucial for developing therapeutic agents targeting conditions like Alzheimer's disease.
The biological effects of this compound can be attributed to several key mechanisms:
- Oxidative Stress Induction : The compound can generate ROS, leading to oxidative damage in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of the compound to disrupt bacterial membranes.
Case Study 1: Antitumor Activity
A study conducted on various naphthalene derivatives demonstrated that specific structural modifications enhanced their cytotoxicity against breast cancer cell lines. The introduction of functional groups significantly influenced their interaction with target proteins involved in cell cycle regulation .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving PC-12 cells, a derivative related to this compound was found to significantly reduce TNF-alpha levels in LPS-stimulated microglial cells. This suggests its potential as a therapeutic agent for neuroinflammatory conditions .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Naphthalene Derivative | 10 | ROS Generation |
| Antibacterial | Naphthoquinone | 5 | Membrane Disruption |
| Neuroprotective | Cyclopentanoid | 20 | Inhibition of NO Production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
